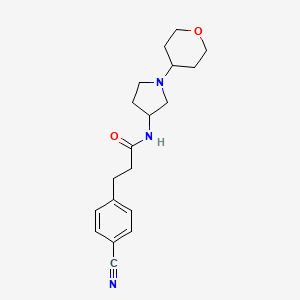
3-(4-cyanophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-cyanophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)propanamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to a class of compounds known as kinase inhibitors. Kinase inhibitors are molecules that selectively inhibit the activity of specific kinases, which are enzymes that play a critical role in various cellular processes.
Scientific Research Applications
Synthesis and Biological Activities
Research on compounds with structural similarities to "3-(4-cyanophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)propanamide" often focuses on their synthesis and potential biological activities. For example, studies have detailed the synthesis of various pyrimidine, pyrazole, and pyridine derivatives, exploring their antimicrobial and antitumor activities (Sayed & Ali, 2007; Gouda et al., 2010). These studies indicate a keen interest in the medicinal chemistry community for compounds with heterocyclic structures, suggesting potential areas of research for related compounds in drug discovery and development.
Material Science Applications
Compounds featuring cyanophenyl groups and heterocyclic structures have also been explored for their applications in material science. For instance, novel poly(pyridine-imide) derivatives with pendent pyrene groups have been synthesized, showing good thermal stability and promising optical and electrochemical properties (Liaw et al., 2007). Such findings suggest that "this compound" and similar compounds could be of interest in the development of new materials with specific optical or electrochemical properties.
Antitumor and Antimicrobial Research
Several studies have focused on the synthesis of new compounds for evaluating their antitumor and antimicrobial activities. For example, the synthesis of new coumarin derivatives and their testing against various microbial strains highlights the ongoing search for new therapeutic agents (Al-Haiza et al., 2003). This area of research is critical, considering the growing resistance to existing antimicrobials and the continuous need for new cancer treatments.
properties
IUPAC Name |
3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-13-16-3-1-15(2-4-16)5-6-19(23)21-17-7-10-22(14-17)18-8-11-24-12-9-18/h1-4,17-18H,5-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILTVWGQWKUKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C#N)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

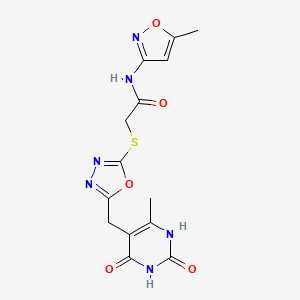
![N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2690453.png)
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690454.png)
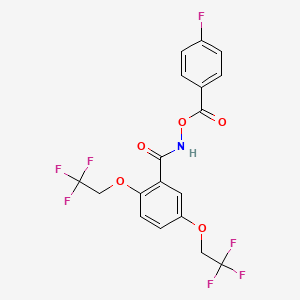
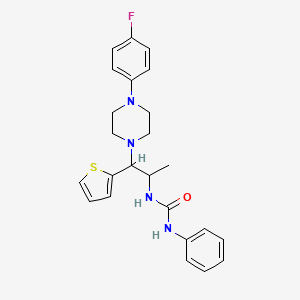
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2690460.png)

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)

![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)

![2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B2690471.png)
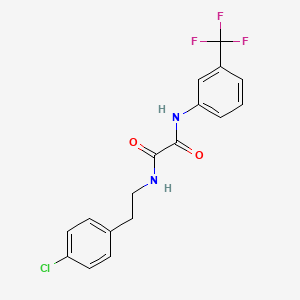
![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)